5-(4-Chlorophenylthiomethyl)Tetrazole
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Overview
Description
5-(4-Chlorophenylthiomethyl)Tetrazole is a heterocyclic compound with the molecular formula C₈H₇ClN₄S. It is characterized by a tetrazole ring substituted with a 4-chlorophenylthiomethyl group. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenylthiomethyl)Tetrazole typically involves the reaction of 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenylthiomethyl)Tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazoles .
Scientific Research Applications
5-(4-Chlorophenylthiomethyl)Tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisosteric replacement for carboxylic acids in pharmaceuticals.
Industry: The compound is utilized in the production of materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenylthiomethyl)Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenylthiomethyl)Tetrazole
- 5-(4-Methylphenylthiomethyl)Tetrazole
- 5-(4-Nitrophenylthiomethyl)Tetrazole
Uniqueness
5-(4-Chlorophenylthiomethyl)Tetrazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-6-1-3-7(4-2-6)14-5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUZWYSHNLSTHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=NNN=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370958 |
Source
|
Record name | 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-31-6 |
Source
|
Record name | 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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